REACTION_CXSMILES
|
O.O.O.[F-].[CH2:5]([N+](CCCC)(CCCC)CCCC)CCC.[Br:22][C:23]1[CH:28]=[CH:27][C:26]([S:29][Si](C(C)C)(C(C)C)C(C)C)=[C:25]([F:40])[CH:24]=1.C(=O)([O-])[O-].[K+].[K+].CI>C1COCC1>[Br:22][C:23]1[CH:28]=[CH:27][C:26]([S:29][CH3:5])=[C:25]([F:40])[CH:24]=1 |f:0.1.2.3.4,6.7.8|
|
Name
|
|
Quantity
|
546 mg
|
Type
|
reactant
|
Smiles
|
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
(4-bromo-2-fluoro-phenylsulfanyl)-triisopropyl-silane
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)S[Si](C(C)C)(C(C)C)C(C)C)F
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at r.t. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to remove THF
|
Type
|
ADDITION
|
Details
|
Add 20 mL water
|
Type
|
EXTRACTION
|
Details
|
extract with diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organic extracts over sodium sulfate, filtrate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)SC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 347 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |